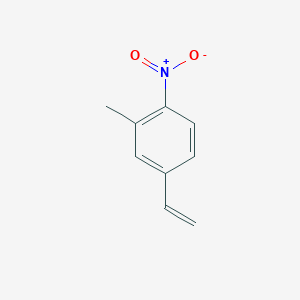
4-Ethenyl-2-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-1-nitrobenzene typically involves the nitration of 2-methylstyrene (also known as o-methylstyrene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of 4-ethenyl-2-methylbenzoic acid.
Reduction: Formation of 4-ethenyl-2-methyl-1-aminobenzene.
Substitution: Formation of 4-ethenyl-2-methyl-1-nitro-3-bromobenzene.
Applications De Recherche Scientifique
4-Ethenyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2-methyl-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethenyl-1-nitrobenzene: Lacks the methyl group at the 2-position.
2-Methyl-1-nitrobenzene: Lacks the ethenyl group.
4-Methyl-1-nitrobenzene: Lacks the ethenyl group and has the methyl group at the 4-position.
Uniqueness
4-Ethenyl-2-methyl-1-nitrobenzene is unique due to the combination of the ethenyl, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63914-62-5 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4-ethenyl-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h3-6H,1H2,2H3 |
Clé InChI |
OXLAWCNUPWRIRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)

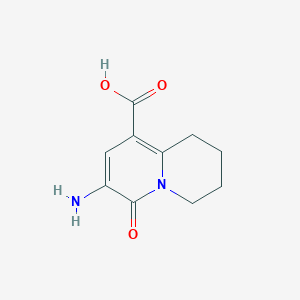

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
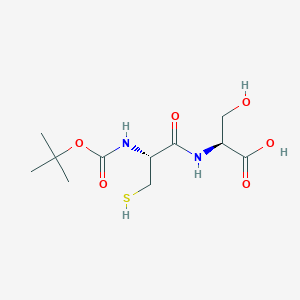

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)

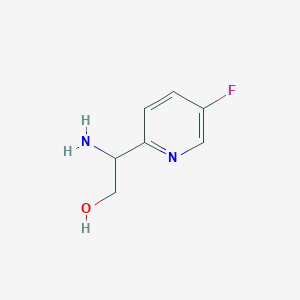

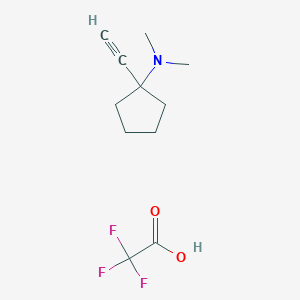

![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
